molecular formula C39H42N2O8 B15158089 4-[(4-{[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]amino}phenyl)methoxy]-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-oxobutanoic acid

4-[(4-{[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]amino}phenyl)methoxy]-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-oxobutanoic acid

Cat. No.: B15158089
M. Wt: 666.8 g/mol
InChI Key: HMGGDHLJBRXJCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-asp-odmab involves the protection of the aspartic acid side chain with the Dmab group. The Dmab group can be removed selectively by treatment with 2% hydrazine in dimethylformamide (DMF) . This selective removal makes Fmoc-asp-odmab an extremely useful tool for the preparation of cyclic peptides by Fmoc SPPS or for library synthesis .

Industrial Production Methods

Industrial production of Fmoc-asp-odmab typically follows the same synthetic route as laboratory synthesis but on a larger scale. The process involves the use of high-purity reagents and stringent reaction conditions to ensure the consistency and quality of the final product .

Scientific Research Applications

Fmoc-asp-odmab is extensively used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its applications include:

Mechanism of Action

The mechanism of action of Fmoc-asp-odmab involves the selective removal of the Dmab group in the presence of tBu-based protecting groups. This selective removal allows for the preparation of cyclic peptides and other peptide derivatives. The molecular targets and pathways involved include the formation of stable peptide bonds and the prevention of aspartimide formation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Fmoc-asp-odmab is unique due to its quasi-orthogonal protection and the selective removal of the Dmab group. This makes it particularly advantageous for the synthesis of cyclic peptides and peptide libraries .

Properties

Molecular Formula

C39H42N2O8

Molecular Weight

666.8 g/mol

IUPAC Name

3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[[4-[[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)-3-methylbutylidene]amino]phenyl]methoxy]-4-oxobutanoic acid

InChI

InChI=1S/C39H42N2O8/c1-23(2)17-31(36-33(42)19-39(3,4)20-34(36)43)40-25-15-13-24(14-16-25)21-48-37(46)32(18-35(44)45)41-38(47)49-22-30-28-11-7-5-9-26(28)27-10-6-8-12-29(27)30/h5-16,23,30,32,42H,17-22H2,1-4H3,(H,41,47)(H,44,45)

InChI Key

HMGGDHLJBRXJCV-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(=NC1=CC=C(C=C1)COC(=O)C(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C5=C(CC(CC5=O)(C)C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.